molecular formula C9H14N2 B13565265 4-cyclohexyl-1H-imidazole CAS No. 104672-17-5

4-cyclohexyl-1H-imidazole

Cat. No.: B13565265
CAS No.: 104672-17-5
M. Wt: 150.22 g/mol
InChI Key: AMRXZUUMLCJZFY-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1H-imidazole is a heterocyclic organic compound that features a cyclohexyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclohexyl substitution imparts unique properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with glyoxal and ammonia, which leads to the formation of the imidazole ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclohexyl-1H-imidazole finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexyl-1H-imidazole is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

5-cyclohexyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXZUUMLCJZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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